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Compound of Interest

Compound Name: 3-Bromocyclohexene

Cat. No.: B075066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromocyclohexene (CAS

Number: 1521-51-3), a versatile reagent in organic synthesis. It details the compound's

physicochemical properties, provides an experimental protocol for its synthesis, and explores

its applications in the development of pharmaceutically relevant molecules, including a

discussion of the biological pathways targeted by its derivatives.

Core Properties of 3-Bromocyclohexene
3-Bromocyclohexene is a halogenated cycloalkene widely utilized as a synthetic intermediate.

Its key quantitative properties are summarized in the table below for easy reference.
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Property Value Reference(s)

CAS Number 1521-51-3 [1][2]

Molecular Formula C₆H₉Br [1][2]

Molecular Weight 161.04 g/mol [1][2]

Appearance Clear colorless to yellow liquid [3]

Density 1.4 g/mL at 25 °C [1]

Boiling Point 57-58 °C at 12 mmHg [1]

Refractive Index (n20/D) 1.528 [1]

Flash Point 54 °C (129.2 °F) - closed cup [1]

Solubility

Insoluble in water; Soluble in

organic solvents like ether,

benzene, and chloroform.

[3]

Storage Temperature -20°C [1]

Synthesis of 3-Bromocyclohexene
The most common method for synthesizing 3-Bromocyclohexene is through the allylic

bromination of cyclohexene. This reaction proceeds via a free radical mechanism, typically

initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). N-Bromosuccinimide

(NBS) is the preferred brominating agent as it provides a low, constant concentration of

bromine, which favors allylic substitution over electrophilic addition to the double bond.

Experimental Protocol: Allylic Bromination of
Cyclohexene
This protocol outlines the synthesis of 3-Bromocyclohexene from cyclohexene using N-

Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator.[4]

Materials:

Cyclohexene (0.1 mol, 8.2 g)
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N-Bromosuccinimide (NBS) (0.12 mol, 21.4 g)

Azobisisobutyronitrile (AIBN) (20 mmol, 3.3 g)

Carbon tetrachloride (CCl₄) (100 mL)

Sodium sulfite (Na₂SO₃) solution

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

cyclohexene (8.2 g) and N-bromosuccinimide (21.4 g) in carbon tetrachloride (100 mL) at

room temperature.

Add the radical initiator, azobisisobutyronitrile (3.3 g), to the mixture.

Heat the reaction mixture to reflux and maintain for 3 hours. The reaction progress can be

monitored by observing the consumption of the denser NBS and the formation of the less

dense succinimide, which floats.

After the reaction is complete, cool the mixture to room temperature.

Filter the mixture to remove the succinimide byproduct.

Transfer the filtrate to a separatory funnel and wash sequentially with sodium sulfite solution,

saturated sodium bicarbonate solution, and brine. This removes unreacted reagents and

acidic byproducts.

Dry the organic layer over anhydrous sodium sulfate.

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield

the crude 3-Bromocyclohexene. The product is often of sufficient purity (around 53% yield)
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for direct use in subsequent reactions without further purification.[4]

Synthesis of 3-Bromocyclohexene
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Caption: Workflow for the synthesis of 3-Bromocyclohexene.

Applications in Organic Synthesis and Drug
Development
3-Bromocyclohexene serves as a valuable building block for introducing the cyclohexenyl

moiety into more complex molecules. Its utility is demonstrated in the synthesis of modified

amino acids and enantiopure cyclohexitols.

Synthesis of N-tert-butoxycarbonyl-O-(cyclohex-2-enyl)-
L-tyrosine
3-Bromocyclohexene is used to alkylate the phenolic hydroxyl group of N-Boc-L-tyrosine. This

protected tyrosine derivative can then be incorporated into peptides or further modified.

Experimental Protocol:

The following is a general procedure based on the abstract by Nishiyama et al.[5]

Materials:

N-Boc-L-tyrosine

Sodium hydride (NaH)

Dimethylformamide (DMF)

3-Bromocyclohexene

Platinum(IV) oxide (PtO₂) (for subsequent hydrogenation)

Procedure:

To a solution of N-Boc-L-tyrosine in dimethylformamide (DMF), add sodium hydride (NaH) to

deprotonate the phenolic hydroxyl group.

Add 3-bromocyclohexene to the resulting solution. The reaction proceeds via nucleophilic

substitution to yield N-Boc-O-(cyclohex-2-enyl)-L-tyrosine.[5]
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The resulting N-Boc-O-(cyclohex-2-enyl)-L-tyrosine can be isolated with a reported yield of

70%.[5]

For the synthesis of the saturated analogue, the product from step 3 can be hydrogenated

over a Platinum(IV) oxide catalyst to afford N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine in

nearly quantitative yield.[5]

Application in Modified Amino Acid Synthesis
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Caption: Synthesis of a protected tyrosine derivative.

Synthesis of Enantiopure Cyclohexitols
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3-Bromocyclohexene is a precursor for the synthesis of enantiopure cyclohexitols, such as

muco-quercitol, D-chiro-inositol, and allo-inositol.[6] These molecules are of interest in

medicinal chemistry due to their structural similarity to carbohydrates and their potential as

enzyme inhibitors or signaling molecule mimics. The synthesis involves the reaction of 3-
bromocyclohexene with a chiral auxiliary, followed by a series of stereoselective

transformations to introduce multiple hydroxyl groups onto the cyclohexene ring.[6]

Role in Targeting Cysteine Cathepsins in Cancer
While 3-Bromocyclohexene itself is not directly implicated in modulating signaling pathways, it

is a key reagent for synthesizing molecules that do. Derivatives containing the cyclohexenyl

moiety, such as certain chalcones, have shown significant biological activity.

Notably, synthetic cyclohexenyl chalcone natural products have been found to exhibit strong

cytotoxic effects against various human cancer cells.[7] Further investigation revealed that

these compounds act as inhibitors of cysteine cathepsins, such as cathepsin L.[7]

Cysteine cathepsins are a class of proteases that are often overexpressed in tumors. They play

a crucial role in cancer progression, including tumor invasion and metastasis, by degrading

components of the extracellular matrix. Therefore, the inhibition of cysteine cathepsins is a

promising therapeutic strategy for cancer treatment. The ability to synthesize cyclohexenyl-

containing molecules using 3-Bromocyclohexene as a starting material provides a pathway

for developing novel anti-cancer agents that target this signaling pathway.
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Targeting the Cysteine Cathepsin Pathway
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Caption: Inhibition of a cancer progression pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Bromocyclohexene | C6H9Br | CID 137057 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Cyclohexene, 3-bromo- [webbook.nist.gov]

3. mdpi.com [mdpi.com]

4. 3-BROMOCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]

5. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Synthetic cyclohexenyl chalcone natural products possess cytotoxic activities against
prostate cancer cells and inhibit cysteine cathepsins in vitro - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromocyclohexene:
Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075066#3-bromocyclohexene-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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